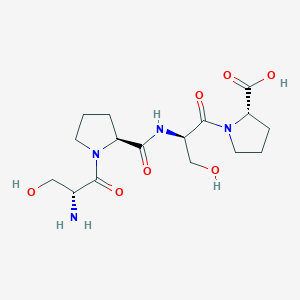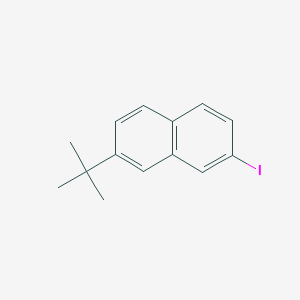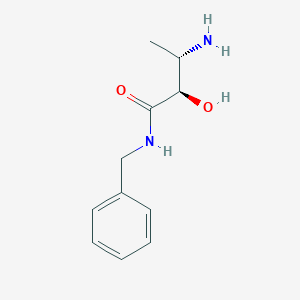![molecular formula C13H19NO B12602375 Phenol, 3-[2-(aminomethyl)cyclohexyl]- CAS No. 651312-68-4](/img/structure/B12602375.png)
Phenol, 3-[2-(aminomethyl)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[2-(aminomethyl)cyclohexyl]- is an organic compound with the molecular formula C13H19NO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-(aminomethyl)cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[2-(aminomethyl)cyclohexyl]- typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[2-(aminomethyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
Phenol, 3-[2-(aminomethyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Phenol, 3-[2-(aminomethyl)cyclohexyl]- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-cyclohexyl-: Similar in structure but lacks the aminomethyl group.
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Phenol, 3-[2-(aminomethyl)cyclohexyl]- is unique due to the presence of both the phenolic hydroxyl group and the 2-(aminomethyl)cyclohexyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
651312-68-4 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[2-(aminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2 |
InChI Key |
WMRBLCTVXONZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
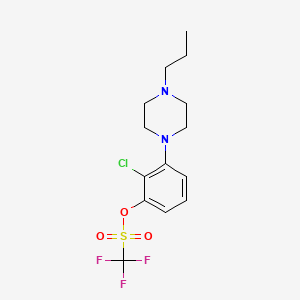
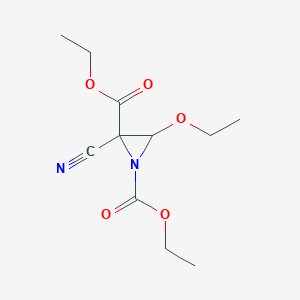
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)


![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
